molecular formula C7H6N2O B164971 Pyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 136927-63-4

Pyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B164971
CAS No.: 136927-63-4
M. Wt: 134.14 g/mol
InChI Key: LFASPBCAVCUZES-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Mechanism of Action

Target of Action

Pyrrolo[1,2-a]pyrazin-1(2H)-one has been found to exhibit potent activities against various targets. It has been identified as an antibiotic agent effective against multi-drug resistant Staphylococcus aureus . Additionally, it has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, in the case of Staphylococcus aureus, it exhibits a potent inhibitory effect . When targeting FGFRs, it inhibits the receptors, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its antimicrobial activity, it disrupts the normal functioning of Staphylococcus aureus . When acting on FGFRs, it inhibits the activation of downstream signaling pathways including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

It has been found to show high antioxidant activity, which may increase the efficacy and safety of the molecule in drug development .

Result of Action

The compound’s action results in molecular and cellular effects. It has been found to have a potent inhibitory effect on multi-drug resistant Staphylococcus aureus . In the case of FGFRs, it inhibits cell proliferation and induces apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45, suggesting that it may be influenced by marine environmental conditions . .

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]pyrazin-1(2H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of multidrug-resistant Staphylococcus aureus by interacting with bacterial enzymes and disrupting their normal function . Additionally, this compound exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as lung (A549) and cervical (HeLa) cancer cells, by causing nuclear condensation, cell shrinkage, and the formation of apoptotic bodies . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cancer cell proliferation and migration .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It has been found to down-regulate cyclin-D1, cyclin-dependent kinase (CDK-2), and anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL), while activating caspase-9 and 3, leading to the cleavage of PARP . These interactions result in the inhibition of cancer cell growth and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies. Over time, it continues to exhibit antimicrobial and antioxidant activities, which contribute to its potential as a therapeutic agent . Long-term studies have also indicated that this compound maintains its efficacy in inhibiting cancer cell growth and inducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, some toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivity. The compound’s antioxidant properties are linked to its ability to modulate metabolic flux and metabolite levels, which can enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the desired heterocycle .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific ring structure, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASPBCAVCUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576494
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136927-63-4
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2,2-diethoxyethyl)pyrrole-2-carboxamide (3.0 g, 13.2 mmol) was dissolved in glacial acetic acid. The reaction mixture was allowed to reflux and the reaction was continued by thin layer chromatography in a 100% ether system. At the end of the reaction, the reaction mixture was made basic with a 2N solution of sodium hydroxide. The reaction mixture was then extracted with ethyl acetate, washed with a saturated sodium bicarbonate solution, dried over MgSO4 and evaporated. The product was purified by recrystallization in CH2Cl2 -hexane to give the title compound, pyrrolo[1,2-a]pyrazin-1(2H)-one (80%), m.p. 227°-228° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of Pyrrolo[1,2-a]pyrazin-1(2H)-one unique, and how does it influence its properties?

A1: this compound is characterized by a fused pyrrole and pyrazine ring system with a carbonyl group at the 1-position. A key structural feature is the intramolecular hydrogen bond (C=O⋯H–C) formed between the carbonyl oxygen and a hydrogen atom on the pyrrole ring. [] This interaction significantly impacts the compound's spectroscopic properties, particularly influencing carbonyl frequencies. [] Additionally, the presence of the nitrogen atoms within the rings allows for diverse N-substitutions, impacting aromaticity and influencing interactions with biological targets. []

Q2: How does the structure of this compound relate to its activity as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins?

A2: Research has shown that incorporating a 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into the structure of known BET inhibitors significantly enhances their potency and selectivity. [] This specific fragment appears to interact favorably within the binding pocket of BET bromodomains, particularly BRD4(1). [, ] Molecular dynamics simulations reveal that the bulkiness and mobility of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative allow for optimal interactions with key amino acid residues in the BRD4(1) active site, contributing to its inhibitory activity. []

Q3: What synthetic approaches are available for the synthesis of this compound derivatives?

A4: Several synthetic routes have been employed for constructing the this compound core. One common approach involves the Chichibabin quaternisation-cyclisation of appropriately substituted methoxy-methylpyrazines. [] Additionally, researchers have utilized alkyne cyclization strategies for the selective synthesis of N-substituted derivatives. [, ] This method leverages the reactivity of alkynes to construct the pyrrole ring, offering regioselectivity and versatility in introducing substituents. [, ]

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